3-甲基-1H-吡唑-5-醇

描述

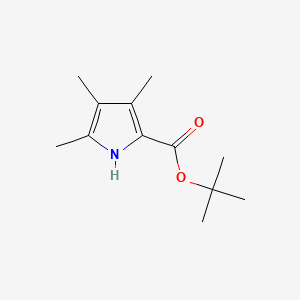

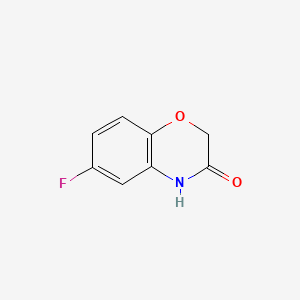

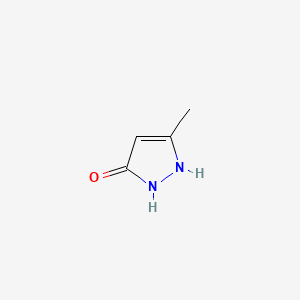

3-Methyl-3-pyrazolin-5-one (MPO) is a heterocyclic compound with a five-membered ring containing nitrogen and oxygen atoms. It is a colorless solid with a melting point of 161-162°C. MPO has been used as a synthetic intermediate in a variety of chemical reactions and has been studied for its potential applications in the pharmaceutical industry.

科学研究应用

衍生物的合成

“3-甲基-1H-吡唑-5-醇” 用于合成 4,4'-(芳基亚甲基)-双(3-甲基-1-苯基-1H-吡唑-5-醇) 衍生物 . 这些衍生物由 3-甲基-1-苯基-1H-吡唑-5(4H)-酮和芳香醛制备 .

抗氧化活性

“3-甲基-1H-吡唑-5-醇” 的一些衍生物已被发现具有抗氧化活性 . 它们已通过 DPPH 测定和脂质过氧化实验在体外测试了其自由基清除活性 .

抗癌活性

“3-甲基-1H-吡唑-5-醇” 的某些衍生物对结直肠 RKO 癌细胞表现出细胞毒性 . 特别是化合物 3i 对 RKO 细胞表现出 9.9±1.1 μM 的 IC50 值 .

广泛的生物活性

以吡唑核心为基础的有机分子,包括 2,4-二氢-3H-吡唑-3-酮衍生物,已被发现具有广泛的生物活性,例如抗疟疾、抗炎、抗伤害性、解热、抗真菌、抗病毒、抗抑郁、抗菌、抗肿瘤、抗氧化和抗丝虫剂 .

抗菌活性

从 “3-甲基-1H-吡唑-5-醇” 中衍生的一些化合物对耐甲氧西林的金黄色葡萄球菌 (MSSA) 和耐甲氧西林的金黄色葡萄球菌 (MRSA) 表现出有效的抗菌活性 .

预防脑水肿

“3-甲基-1H-吡唑-5-醇” 已被发现可以预防动物模型和中风患者在缺血再灌注损伤后的脑水肿 .

合成中的中间体

“3-甲基-3-吡唑啉-5-酮” 用作合成杂环化合物的中间体 . 它已被用于制备取代的 4-烷基 (环烷基)-2-氨基-3-氰基-4H-吡喃 .

还原性碳水化合物的检测

“3-甲基-3-吡唑啉-5-酮” 已被用作通过 ESI/MALDI-MS 检测还原性碳水化合物的试剂 . 它有助于提高还原性单糖和寡糖的灵敏度,以便随后使用毛细管区带电泳进行测定 .

安全和危害

3-Methyl-3-pyrazolin-5-one has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, targeting the respiratory system . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

未来方向

作用机制

Target of Action

3-Methyl-1H-Pyrazol-5-ol, also known as 3-Methyl-3-Pyrazolin-5-one, has been shown to exhibit diverse biological activities. The compound’s primary targets appear to be various human cell lines, including colorectal RKO carcinoma cells . It has also shown potent antileishmanial activity against Leishmania aethiopica clinical isolate .

Mode of Action

The compound interacts with its targets in a way that leads to cytotoxic effects. For instance, it has been found to be cytotoxic to the RKO cell line . In the case of Leishmania aethiopica, the compound exhibits potent antipromastigote activity

Biochemical Pathways

Pharmacokinetics

Some related compounds have been found to present better adme properties than reference drugs

Result of Action

The result of the action of 3-Methyl-1H-Pyrazol-5-ol is primarily cytotoxic effects on various human cell lines . It has also shown potent antileishmanial activity . In particular, one derivative of the compound was found to be a very potent scavenger with an IC50 of 6.2±0.6 µM and exhibited an IC50 of 9.9±1.1 μM against RKO cells .

Action Environment

The action, efficacy, and stability of 3-Methyl-1H-Pyrazol-5-ol can be influenced by various environmental factors. For instance, the synthesis of related compounds has been successfully carried out at room temperature . .

生化分析

Cellular Effects

It is known that it can exert antioxidant properties, which suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 3-Methyl-3-pyrazolin-5-one is not well-defined. It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

5-methyl-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-3-2-4(7)6-5-3/h2H,1H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGVHNCAJPFIFCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80902472 | |

| Record name | NoName_1716 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80902472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4344-87-0, 108-26-9 | |

| Record name | 4344-87-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-3-pyrazolin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-2-PYRAZOLIN-5-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P378M0497D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 3-Methyl-1H-pyrazol-5-ol, also known as 3-methyl-3-pyrazolin-5-one, has the molecular formula C4H6N2O. Its structure can exist in different tautomeric forms. X-ray crystallography studies have confirmed that the predominant tautomer in the solid state is 3-methyl-3-pyrazolin-5-one. [ [], [] ]

A: The molecular weight of 3-methyl-1H-pyrazol-5-ol is 98.10 g/mol. [ [] ]

A: Researchers commonly use techniques like Infrared (IR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to characterize the structure of 3-methyl-1H-pyrazol-5-ol and its derivatives. [ [], [], [], [] ]

A: Several methods have been developed for synthesizing these derivatives. One approach involves reacting two moles of 3-methyl-1H-pyrazol-5-ol with one mole of an aromatic aldehyde in the presence of a catalyst. Various catalysts have proven effective, including ZnO nanoparticles, copper chromite nanoparticles, and sulfonated nanohydroxyapatite functionalized with 2-aminoethyl dihydrogen phosphate (HAP@AEPH2-SO3H). [ [], [], [], [], [] ]

A: Yes, several environmentally friendly approaches have been reported. These include utilizing ZnAl2O4 nanoparticles in aqueous media, employing theophylline as a catalyst in an aqueous medium, and performing catalyst-free Michael additions "on water." [ [], [], [] ]

A: Studies have shown that some 4,4′-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives exhibit potent antioxidant activity by inhibiting reactive oxygen species (ROS). This makes them promising candidates for further research as potential therapeutic agents. [ [] ]

A: While specific details regarding computational studies are limited within the provided abstracts, techniques like QSAR modeling could be applied to investigate the relationship between the structure of these compounds and their biological activities. [ [] ]

ANone: While specific stability data isn't directly provided in the abstracts, researchers often investigate the stability of compounds under different conditions (temperature, pH, etc.) to understand their shelf life and potential for formulation.

A: Analytical methods such as High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of synthesized 3-methyl-1H-pyrazol-5-ol derivatives. [ [] ]

A: The crystal structure of 3-methyl-1H-pyrazol-5-ol has been studied since at least the 1970s. Early work by De Camp & Stewart in 1971 provided important structural insights. [ [], [] ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。